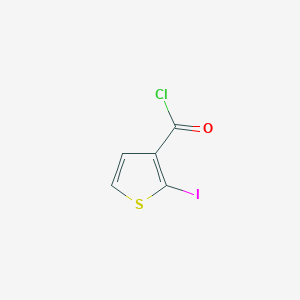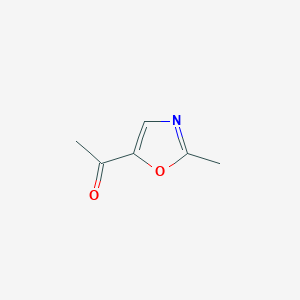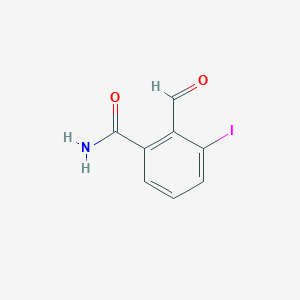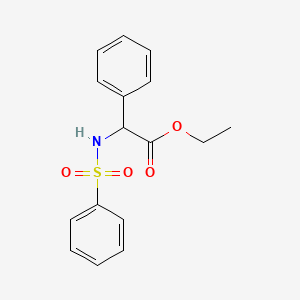
1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry
Métodos De Preparación
The synthesis of 1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione involves several steps. One common method includes the reaction of 1,5-dihydroxyanthraquinone with formaldehyde and methanol under acidic conditions. The reaction proceeds through a series of intermediate steps, ultimately yielding the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .
Análisis De Reacciones Químicas
1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have different chemical properties and applications.
Aplicaciones Científicas De Investigación
1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and antioxidant properties, making it a subject of interest in pharmacological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and inducing apoptosis in cancer cells. Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
1-Hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
1-Hydroxy-2-methyl-9,10-anthraquinone: Similar in structure but lacks the hydroxymethyl and methoxy groups, resulting in different chemical and biological properties.
1,3,6-Trihydroxy-2-hydroxymethyl-9,10-anthraquinone: Contains additional hydroxyl groups, which can enhance its biological activity and solubility.
1-Hydroxy-2-(3-pyridyl)ethylidene bisphosphonic acid: A bisphosphonate derivative with different applications, particularly in bone disease treatment.
Propiedades
Número CAS |
103576-97-2 |
|---|---|
Fórmula molecular |
C16H12O5 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
1-hydroxy-2-(hydroxymethyl)-5-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-21-11-4-2-3-9-12(11)15(19)10-6-5-8(7-17)14(18)13(10)16(9)20/h2-6,17-18H,7H2,1H3 |
Clave InChI |
XLLZUOBXTOFPDA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=C(C=C3)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-](/img/structure/B15249652.png)




![Methyl8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B15249697.png)
![tert-butyl 1-methyl-5,6-dihydro-4H-pyrazolo[3,4-b]pyridine-7-carboxylate](/img/structure/B15249699.png)
![1-(3-Bromophenyl)-3-iodo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B15249711.png)



